3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
3-((1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidinylmethyl group and an o-tolyl (ortho-methylphenyl) moiety. The piperidine ring is further functionalized with a 3-(4-methoxyphenyl)propanoyl group. This structure combines multiple pharmacophoric elements: the triazolone ring is associated with diverse biological activities, the piperidine scaffold enhances pharmacokinetic properties, and the methoxyphenyl group may influence electronic and solubility profiles .
Properties
IUPAC Name |
3-[[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-5-3-4-6-22(18)29-23(26-27-25(29)31)17-20-13-15-28(16-14-20)24(30)12-9-19-7-10-21(32-2)11-8-19/h3-8,10-11,20H,9,12-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQMNBNDFEBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety, a triazole ring, and various aromatic substitutions. The chemical formula is C_{21}H_{26N_4O_2, and its systematic name reflects the various functional groups present.
Structure Overview
| Component | Description |
|---|---|
| Piperidine | A six-membered ring containing one nitrogen atom. |
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Aromatic Substituents | Includes 4-methoxyphenyl and o-tolyl groups, which may influence biological activity. |
Antimicrobial Activity
Preliminary studies have indicated that similar piperidine derivatives exhibit antimicrobial properties. For instance, compounds with piperidine structures have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While specific data for the target compound is limited, the presence of the piperidine moiety suggests potential antimicrobial activity.
Enzyme Inhibition
Research on related compounds has demonstrated that piperidine derivatives can act as inhibitors of enzymes like soluble epoxide hydrolase (sEH). For example, inhibitors derived from piperidines have been shown to possess significant activity against sEH, which plays a role in lipid metabolism and inflammation . The target compound may exhibit similar inhibitory properties due to its structural characteristics.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related piperidine compounds indicate that modifications in the aromatic rings can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles . Future investigations should focus on determining the pharmacokinetic parameters of the target compound through in vivo studies.
Study 1: Anticancer Activity
A study investigating piperidine derivatives found that certain modifications led to enhanced anticancer activity against specific cancer cell lines. The incorporation of bulky substituents on the aromatic rings improved potency and selectivity . This suggests that the target compound may also possess anticancer properties worth exploring.
Study 2: Inhibition of α-Glucosidase
Another relevant study evaluated derivatives for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds with polar groups showed promising results . Given the structural similarities, it would be beneficial to assess whether the target compound exhibits similar inhibition profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives, which are frequently explored for medicinal and material applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolone Derivatives
Key Findings:
The 4-methoxyphenylpropanoyl moiety enhances electron-donating properties, which may increase solubility relative to halogenated analogs (e.g., dichlorophenyl in ).
Piperidine Functionalization: Piperidine derivatives with acylated side chains (e.g., propanoyl vs. acetyl in ) exhibit varied conformational flexibility, impacting binding affinity to targets like enzymes or GPCRs.
Triazolone vs. Pyrazole Cores :
- Triazolones generally exhibit higher metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .
Research Methodologies and Tools
Structural characterization of these compounds often relies on crystallographic software such as SHELX for refinement and ORTEP-3 for graphical representation . For example, bond-length analysis in related triazolones (e.g., 4-(4-methoxyphenethyl)-3,5 derivatives) confirms consistent geometry for the triazolone ring (N–N bond: ~1.31 Å; C=O: ~1.22 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
